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Introduction: Listeria monocytogenes, a significant food-borne pathogen, utilizes a family of
surface proteins known as internalins to mediate its invasion into host cells. The most well-
characterized of these are Internalin A (InlA) and Internalin B (InIB), which orchestrate the
pathogen's entry into non-phagocytic cells by hijacking host cell signaling pathways.[1][2] InlA
interacts with the host cell receptor E-cadherin, primarily facilitating entry into intestinal
epithelial cells, while InIB binds to the receptor tyrosine kinase c-Met, promoting invasion in
various cell types, including hepatocytes and endothelial cells.[2][3][4] Elucidating the
molecular mechanisms of InlA- and InIB-induced signaling is critical for understanding
listeriosis pathogenesis and for the development of novel therapeutic interventions.

These application notes provide detailed protocols for key experimental methods used to
investigate the signaling cascades initiated by Listeria internalins.

Internalin A (InlA) Signaling Pathway

InlA on the bacterial surface binds to E-cadherin on the host cell, a crucial component of
adherens junctions.[5][6] This interaction triggers a signaling cascade that leads to the
recruitment of the endocytic machinery, including clathrin and dynamin, culminating in the
engulfment of the bacterium.[7][8] This process effectively subverts the normal function of E-
cadherin in cell-cell adhesion to facilitate bacterial entry.
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Caption: InlA-E-cadherin signaling cascade for bacterial entry.
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Internalin B (InIB) Signaling Pathway

InIB interacts with the host receptor c-Met, mimicking the binding of its natural ligand,
Hepatocyte Growth Factor (HGF).[9][10] This binding event induces c-Met dimerization and
autophosphorylation, creating docking sites for adaptor proteins like Gabl and Shc.[11] This
leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn
activates small GTPases such as Racl1.[9][10][11] The culmination of this cascade is a
significant rearrangement of the actin cytoskeleton, leading to membrane ruffling and
macropinocytosis of the bacterium.[11]
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Caption: InIB-c-Met signaling cascade for bacterial entry.
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Key Experimental Methods and Protocols
Invasion Assay (Gentamicin Protection Assay)

Application Note: The gentamicin protection assay is a cornerstone technique for quantifying
the ability of Listeria monocytogenes to invade host cells.[12] This assay distinguishes between
extracellular and intracellular bacteria based on the membrane impermeability of the
aminoglycoside antibiotic gentamicin. Host cells are infected with Listeria, and after an
incubation period to allow for bacterial entry, gentamicin is added to the medium to kill all
extracellular bacteria. The host cells are then lysed, and the surviving intracellular bacteria are
plated on agar to determine the number of colony-forming units (CFUs). This method is
essential for comparing the invasion efficiency of wild-type strains versus mutant strains (e.g.,
AinlA or AinlB) and for assessing the effect of potential inhibitors on bacterial entry.[13][14]
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Caption: Workflow for the Gentamicin Protection Assay.

Protocol: Gentamicin Protection Assay
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e Cell Culture: Seed human colon adenocarcinoma cells (Caco-2) or another relevant cell line
into 24-well tissue culture plates at a density that will result in a confluent monolayer on the
day of infection. Incubate at 37°C in a 5% CO:z incubator.[14]

o Bacterial Preparation: Streak Listeria strains (e.g., wild-type and AinlB mutant) on Brain
Heart Infusion (BHI) agar and incubate at 37°C for 24-48 hours. Inoculate a single colony
into BHI broth and grow overnight at 37°C with shaking.

« Infection: The next day, wash the host cell monolayers twice with pre-warmed phosphate-
buffered saline (PBS). Replace the medium with serum-free medium containing the bacterial
suspension at a desired multiplicity of infection (MOI), typically 10-50 bacteria per host cell.

[7]

« Invasion Period: Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection
and incubate at 37°C for 1 hour to allow bacterial invasion.[15]

» Gentamicin Treatment: Aspirate the infection medium, wash the monolayers three times with
PBS, and add fresh culture medium containing 50-100 pg/mL gentamicin.

¢ Incubation: Incubate for 1 hour at 37°C to kill extracellular bacteria.

o Cell Lysis: Aspirate the gentamicin-containing medium and wash the cells three times with
PBS. Lyse the cells by adding 500 pL of cold 0.1% Triton X-100 in sterile water to each well
and incubating for 5-10 minutes.[13]

» Quantification: Vigorously pipet the lysate to ensure complete cell lysis. Perform serial
dilutions of the lysate in PBS and plate 100 uL of appropriate dilutions onto BHI agar plates.

o Data Analysis: Incubate the plates at 37°C for 24-48 hours, count the colonies (CFUs), and
calculate the invasion frequency as (CFU recovered / CFU initial inoculum) x 100%.

Table 1: Example Data from Invasion Assay in HeLa Cells
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Relative Invasion

Bacterial Strain Description o
Efficiency (%)

L. monocytogenes (WT) Wild-Type 100

L. monocytogenes (AinlB) InIB deletion mutant ~5-15

] Non-invasive Listeria
L. innocua + p-IniB ) ~70-90
expressing IniB

L. innocua (vector) Negative Control <1

Note: Values are
representative and will vary
based on cell line and

experimental conditions.[3][15]

Pull-Down Assay for Active GTPase Detection

Application Note: Internalin B signaling activates small GTPases of the Rho family, such as
Racl and Cdc42, which are critical regulators of actin dynamics.[10] These proteins act as
molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound
state. Pull-down assays are used to specifically isolate and quantify the active, GTP-bound
form of these proteins from cell lysates.[16][17] The assay utilizes a recombinant protein
containing the GTPase-binding domain (GBD) of a downstream effector (e.g., PAK1 PBD for
Rac1/Cdc42), which binds only to the active GTPase.[17] The GBD is typically fused to GST
and immobilized on glutathione beads. By incubating cell lysates with these beads, active
GTPases are "pulled down" and can be detected by Western blotting. This method allows
researchers to directly measure the activation of specific GTPases in response to Listeria
infection.[18]

Protocol: Rac1-GTP Pull-Down Assay

o Cell Treatment: Grow host cells (e.g., HeLa) to 80-90% confluency. Starve cells in serum-
free medium for 4-6 hours. Infect with L. monocytogenes (or treat with soluble InIB) for
various time points (e.g., 0, 5, 15, 30 minutes). Include positive (GTPyS) and negative (GDP)
controls.
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e Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with an appropriate lysis buffer (e.qg.,
containing 25 mM HEPES, 150 mM NacCl, 1% Igepal CA-630, 10 mM MgClz, 1 mM EDTA,
and protease/phosphatase inhibitors).

» Lysate Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at
4°C. Collect the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay. Normalize all samples to the same concentration (e.g., 1 mg/mL).

e Pull-Down: To 500-1000 ug of cell lysate, add ~20 pg of GST-PAK1-PBD fusion protein
immobilized on glutathione-agarose beads.

e Incubation: Incubate the mixture at 4°C for 1 hour with gentle rotation.

e Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min) and wash them 3-4
times with lysis buffer to remove non-specifically bound proteins.[19]

o Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer
and boiling for 5 minutes.

o Western Blot Analysis: Separate the eluted proteins (the "pull-down" fraction) and a sample
of the total lysate by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary
antibody specific for Racl. Visualize using a secondary antibody and chemiluminescence.
[16]

o Data Analysis: Quantify the band intensity of active Racl in the pull-down fraction relative to
the total Racl in the lysate using densitometry.

Co-Immunoprecipitation (Co-IP) to Detect Receptor
Interaction

Application Note: Co-immunoprecipitation is a powerful technique to demonstrate the physical
interaction between internalins and their host cell receptors (e.g., InIB and c-Met) within the
cellular context.[20] The principle involves using an antibody to capture a specific protein of
interest ("bait,” e.g., c-Met) from a cell lysate. If another protein ("prey,” e.g., InIB) is bound to
the bait, it will be pulled down as part of the complex. The entire complex is isolated using
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protein A/G-conjugated beads, and the presence of the prey protein is subsequently detected
by Western blotting. This method provides strong evidence for protein-protein interactions
occurring during the infection process.

Protocol: InIB and c-Met Co-Immunoprecipitation

e Cell Infection and Lysis: Infect c-Met-expressing cells with L. monocytogenes for a short
duration (e.g., 15-30 minutes) to allow for binding but minimize downstream events. Wash
cells extensively with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g.,
containing Tris-HCI, NaCl, EDTA, NP-40, and protease inhibitors).

o Pre-clearing: Centrifuge the lysates to pellet debris. Add protein A/G agarose beads to the
supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and
collect the pre-cleared supernatant.

e Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-c-Met
antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle
rotation. As a negative control, use an isotype-matched IgG antibody.

o Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for an
additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

e Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with cold Co-IP lysis
buffer to remove unbound proteins.

» Elution and Detection: Elute the protein complexes by boiling the beads in SDS-PAGE
sample buffer. Analyze the eluates by Western blotting using an antibody against the "prey”
protein (e.g., anti-InIB or anti-Listeria antibody). The presence of a band in the anti-c-Met IP
lane, but not in the IgG control lane, confirms the interaction.

Kinase Activity Assays

Application Note: The binding of InIB to c-Met activates its intrinsic tyrosine kinase activity and
downstream kinases like PI3K.[10][11] Kinase activity assays are designed to measure the
enzymatic activity of a specific kinase, typically by detecting the phosphorylation of a known
substrate.[21] Various formats are available, including radioactivity-based assays, and more
commonly, luminescence- or fluorescence-based assays. For example, a PI3K activity assay
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might measure the production of its lipid product, PIPs. Luciferase-based assays can measure
kinase activity by quantifying the amount of ATP consumed during the phosphorylation
reaction; as kinase activity increases, ATP is depleted, leading to a decrease in light output
from the luciferase reaction.[21] These assays are crucial for confirming the activation of
specific signaling nodes downstream of InIB.

Protocol: Luciferase-Based PI3K Activity Assay (Conceptual)

e Immunoprecipitation of PI3K: Lyse cells infected with Listeria (or treated with soluble InIB) at
various time points. Immunoprecipitate PI3K from the lysates using a specific antibody (e.g.,
anti-p85 subunit).

¢ Kinase Reaction: Resuspend the immunoprecipitated PI3K beads in a kinase buffer
containing its substrate (e.g., PIP2) and a known concentration of ATP.

¢ Incubation: Allow the kinase reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

o ATP Measurement: Stop the reaction and measure the amount of remaining ATP using a
commercial luciferase/luciferin-based reagent (e.g., Kinase-Glo™).[21]

o Data Analysis: The luminescence signal is inversely proportional to kinase activity. A
decrease in luminescence compared to the uninfected control indicates activation of PI3K.
Quantify the results against a standard ATP curve.

Table 2: Summary of Key Kinases in Internalin Signaling
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Phosphoproteomics

Application Note: While targeted assays like Western blotting and kinase assays are excellent
for studying known signaling events, they provide a limited view of the cellular response.
Phosphoproteomics offers a powerful, unbiased, and global approach to identify and quantify
thousands of protein phosphorylation events simultaneously in response to a stimulus.[22][23]
Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or
Tandem Mass Tag (TMT) labeling, followed by phosphopeptide enrichment (e.g., using TiOz or
IMAC) and high-resolution mass spectrometry, researchers can map the entire landscape of
phosphorylation changes induced by Internalin signaling.[22][24] This approach can uncover
novel signaling pathways, identify previously unknown kinase substrates, and provide a
comprehensive systems-level understanding of the host-pathogen interaction.[25]

Protocol: TMT-Based Phosphoproteomics Workflow (Overview)
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e Cell Culture and Infection: Grow host cells under different conditions (e.g., uninfected control,
Listeria WT infection, AinIB infection) for a defined period.

e Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins
into peptides using trypsin.

e TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent.
This allows for multiplexing (analyzing multiple samples in a single MS run).

e Phosphopeptide Enrichment: Combine the labeled peptide samples and enrich for
phosphopeptides using methods like titanium dioxide (TiOz2) or immobilized metal affinity
chromatography (IMAC).[24]

o LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-
tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides
to determine their sequence and identify the site of phosphorylation.

o Data Analysis: The TMT reporter ions are used to quantify the relative abundance of each
phosphopeptide across the different conditions. Bioinformatic analysis is then performed to
identify significantly regulated phosphosites and to perform pathway enrichment analysis to
understand the biological implications of the signaling changes.[26]
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 To cite this document: BenchChem. [Application Notes and Protocols for Studying Internalin-
Induced Host Cell Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178846#methods-for-studying-internalin-induced-
host-cell-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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